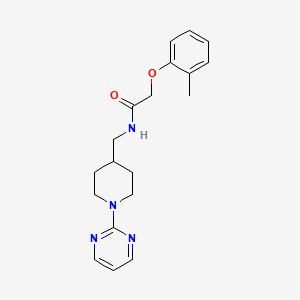

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide

Description

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-15-5-2-3-6-17(15)25-14-18(24)22-13-16-7-11-23(12-8-16)19-20-9-4-10-21-19/h2-6,9-10,16H,7-8,11-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTOOVNORHNAQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide” typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

Formation of the pyrimidinyl piperidine intermediate: This can be achieved by reacting pyrimidine with piperidine under suitable conditions.

Attachment of the acetamide group: The intermediate is then reacted with an acetamide derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Introduction of the o-tolyloxy group: This step involves the reaction of the intermediate with o-tolyloxy acetic acid or its derivative, again using a coupling reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tolyloxy group.

Reduction: Reduction reactions could target the pyrimidine ring or the acetamide group.

Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Neuropharmacology

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide has shown promise in neuropharmacological studies, particularly concerning its effects on neurotransmitter systems. Research indicates that derivatives of this compound may modulate the activity of receptors involved in pain perception and mood regulation.

Key Findings:

- Anticonvulsant Activity: Similar compounds have demonstrated significant anticonvulsant properties in animal models, suggesting that N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide could be effective in treating epilepsy or related disorders .

| Study | Model Used | ED50 (mg/kg) | Comparison |

|---|---|---|---|

| Deekonda et al. (2016) | MES Model | 13 - 21 | Superior to phenobarbital (22 mg/kg) |

Oncology

The compound's structural features suggest potential antitumor activity. Preliminary studies have indicated that it may induce apoptosis in cancer cells through various mechanisms.

Antitumor Activity:

A study assessing similar acetamides revealed cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| A549 | 30 | G1 phase cell cycle arrest |

| HeLa | 28 | Inhibition of DNA synthesis |

These findings support the hypothesis that N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide could serve as a lead compound for developing new anticancer therapies .

Case Studies and Research Insights

Several studies have explored the pharmacological potential of compounds similar to N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide:

- Anticonvulsant Studies: Research has shown that derivatives exhibit significant anticonvulsant activity, indicating their potential for treating seizure disorders.

- Antitumor Efficacy: Investigations into the cytotoxic effects on various cancer cell lines have highlighted the compound's ability to inhibit cell proliferation, suggesting its utility in cancer therapy.

- Structure–Activity Relationship (SAR): Studies focusing on SAR have identified key modifications that enhance biological activity, providing insight into optimizing this compound for therapeutic use .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Generally, it might involve binding to a specific protein or receptor, thereby modulating its activity. This could affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s closest analogs are acetamide derivatives with pyrimidine or piperidine substituents. Key comparisons include:

Pyrimidine-Substituted Piperidine Acetamides

- Example 121 (EP 2 903 618 B1): 2-(3-(4-((1H-indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide Similarities: Features a pyrimidine core and acetamide linkage. Differences: Replaces the o-tolyloxy group with a phenoxy substituent and incorporates a 1,4-diazepane ring instead of a piperidine.

- Example 69 (EP 2 903 618 B1): 2-(3-(6-amino-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)phenoxy)-N-isopropylacetamide Similarities: Shares the pyrimidine-acetamide backbone. Differences: Uses a 4-methylpiperazine substituent on the pyrimidine and an isopropyl group on the acetamide, which may alter solubility and pharmacokinetics compared to the o-tolyloxy group .

Heterocyclic Sulfur-Containing Analogs

- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide :

Complex Piperidine-Acetamide Derivatives

- N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[(1-methylpiperidin-4-yl)methyl]acetamide (RAMX3): Similarities: Piperidine and acetamide moieties. Differences: Incorporates a dihydropyrido-pyrimidinone core and trifluoromethylphenyl group, enhancing lipophilicity and likely CNS penetration. Radiosynthesized for receptor studies .

Physicochemical and Pharmacological Properties

Patent and Application Context

- The compound shares synthetic pathways with patented pyrimidine-acetamide derivatives (e.g., EP 2 903 618 B1), which are often explored as kinase inhibitors or G-protein-coupled receptor (GPCR) modulators .

Biological Activity

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C_{18}H_{24}N_{4}O_{2}

- Molecular Weight : 320.41 g/mol

- IUPAC Name : N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide

The biological activity of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular pathways. It is believed to act as an inhibitor of certain kinases, which play crucial roles in cell proliferation and survival.

Biological Activity Overview

-

Antitumor Activity :

- Studies have shown that compounds similar to N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide exhibit significant inhibitory effects against cancer cell lines. For example, derivatives containing the pyrimidine and piperidine moieties have demonstrated efficacy against BRAF(V600E) mutations, which are common in melanoma.

Compound Cell Line Tested IC50 (µM) Compound A A375 (melanoma) 0.5 Compound B MCF7 (breast) 1.0 -

Antimicrobial Activity :

- The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus).

Bacterial Strain Minimum Inhibitory Concentration (MIC) MRSA 8 µg/mL E. coli 16 µg/mL -

Anti-inflammatory Effects :

- Research indicates that the compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

A notable study investigated the structure–activity relationship (SAR) of similar compounds, revealing that modifications to the piperidine or pyrimidine rings could enhance biological activity. This study highlighted:

- The importance of the pyrimidine ring in enhancing binding affinity to target proteins.

- The role of the piperidine moiety in improving solubility and bioavailability.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, coupling a pyrimidine-containing piperidine intermediate with an o-tolyloxy acetamide moiety under reflux conditions (e.g., ethanol or DCM with a base like TEA). Purification is achieved via silica gel column chromatography using gradients of petroleum ether/ethyl acetate (e.g., 5:1 to 1:1) . Key intermediates, such as 2-chloropyrimidine derivatives, are often used to introduce the pyrimidinyl group .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (e.g., DMSO- or CDCl) to confirm regiochemistry and substituent integration. For example, pyrimidine protons resonate at δ 7.6–8.5 ppm, while piperidine CH groups appear at δ 1.5–3.0 ppm .

- Mass Spectrometry : High-resolution ESI-MS or LC-MS to verify molecular weight (e.g., [M+H] peaks matching calculated values) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .

Q. How can researchers confirm the compound’s crystal structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is preferred. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELX programs (SHELXL for refinement, SHELXS for structure solution). Key metrics include R-factor < 0.05 and data-to-parameter ratios > 15 .

Advanced Research Questions

Q. How can contradictory pharmacological data between in vitro and cellular assays be resolved?

- Methodological Answer :

- Orthogonal Assays : Use surface plasmon resonance (SPR) for binding affinity validation and isothermal titration calorimetry (ITC) to assess thermodynamic parameters.

- Cellular Target Engagement : Employ techniques like CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

- Control Experiments : Include structurally related inactive analogs to rule off-target effects .

Q. What strategies improve synthetic yield and regioselectivity during piperidine-pyrimidine coupling?

- Methodological Answer :

- Catalytic Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective pyrimidine introduction .

- Solvent/Base Screening : Test polar aprotic solvents (DMF, DMSO) with organic bases (DIPEA) to enhance reactivity.

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., 80°C for 30 min vs. 12-hour reflux) .

Q. How can computational methods guide SAR studies for this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase domains). Validate with molecular dynamics simulations (100 ns trajectories) .

- QSAR Modeling : Corrogate substituent effects (e.g., o-tolyloxy vs. p-fluorophenyl) on activity using Hammett σ values and logP calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.